LogP Differentiation: 2-Methoxy-4-(trifluoromethoxy)benzamide vs. 2-Methoxybenzamide and 4-(Trifluoromethoxy)benzamide
The target compound exhibits an XLogP3 of 2.0 (PubChem computed) [1], positioning it between the more hydrophilic 2-methoxybenzamide (XLogP 0.8) [2] and the similarly lipophilic 4-(trifluoromethoxy)benzamide (experimental LogP 2.38) [3]. This intermediate lipophilicity arises from the balanced contribution of the polar methoxy group and the lipophilic trifluoromethoxy group, potentially offering an improved permeability–solubility compromise relative to mono-substituted analogs [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 (PubChem computed) |
| Comparator Or Baseline | 2-Methoxybenzamide: XLogP = 0.8; 4-(Trifluoromethoxy)benzamide: experimental LogP = 2.38 |
| Quantified Difference | ΔLogP = +1.2 vs. 2-methoxybenzamide; ΔLogP = –0.38 vs. 4-(trifluoromethoxy)benzamide |
| Conditions | Computed XLogP3 values from PubChem 2025 release; experimental LogP from ChemSrc database |
Why This Matters
The intermediate LogP value may translate to a superior balance between membrane permeability and aqueous solubility compared to either mono-substituted analog, a critical factor when selecting building blocks for oral bioavailability optimization.
- [1] PubChem Compound Summary for CID 17999334, 2-Methoxy-4-(trifluoromethoxy)benzamide. XLogP3 = 2.0. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 76635, 2-Methoxybenzamide. XLogP = 0.8. National Center for Biotechnology Information, 2025. View Source
- [3] Kuujia Chemical Database, 4-(Trifluoromethoxy)benzamide (CAS 456-71-3). Experimental LogP = 2.38440. View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
